1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one
CAS No.:
Cat. No.: VC18107209
Molecular Formula: C11H13FO2S
Molecular Weight: 228.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13FO2S |
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Molecular Weight | 228.28 g/mol |
IUPAC Name | 1-(5-fluoro-2-hydroxyphenyl)-2-propan-2-ylsulfanylethanone |
Standard InChI | InChI=1S/C11H13FO2S/c1-7(2)15-6-11(14)9-5-8(12)3-4-10(9)13/h3-5,7,13H,6H2,1-2H3 |
Standard InChI Key | QRGMXRNTKXOPKL-UHFFFAOYSA-N |
Canonical SMILES | CC(C)SCC(=O)C1=C(C=CC(=C1)F)O |
Introduction
Structural Characteristics and Molecular Design
Core Framework and Substituent Effects
The compound features a 2-hydroxyphenylacetophenone backbone substituted with fluorine at the 5-position and an isopropylthio group at the β-keto position. This arrangement creates a polar yet lipophilic molecule, balancing hydrogen-bonding capacity (via the hydroxyl and ketone groups) with hydrophobic interactions (from the isopropylthio moiety) .
Key structural attributes include:
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Aromatic ring: Electron-withdrawing fluorine at C5 enhances electrophilic reactivity at the ortho and para positions .
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Hydroxyl group: Participates in intramolecular hydrogen bonding with the ketone oxygen, stabilizing the enol tautomer .
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Isopropylthio group: Introduces steric bulk and sulfur-based nucleophilicity, potentially influencing metabolic stability .
Table 1: Comparative Structural Features of Related Compounds
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge for constructing this molecule:
Friedel-Crafts Acylation Followed by Thiolation
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Aromatic core formation:
A modified Friedel-Crafts acylation using 4-fluorophenol and acetyl chloride in the presence of AlCl3 at 130°C yields 1-(5-fluoro-2-hydroxyphenyl)ethanone (98.4% yield) .
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Thioether installation:
Subsequent treatment with isopropyl mercaptan under basic conditions (e.g., K2CO3/DMF) facilitates nucleophilic attack at the β-keto position .
Direct Thioacylation
Alternative approaches involve:
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Ullmann-type coupling of pre-formed thioether intermediates
Physicochemical Properties
Experimental and Calculated Parameters
While empirical data for the target compound remains unreported, QSPR modeling predicts:
Spectroscopic Signatures
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IR: Strong absorption at 1685 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (-OH), 670 cm⁻¹ (C-S)
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NMR (¹H):
δ 1.25 (d, 6H, -CH(CH3)2),
δ 3.45 (m, 1H, -SCH(CH3)2),
δ 4.20 (s, 1H, -OH),
δ 6.8-7.3 (m, 3H, aromatic)
Biological and Industrial Applications
Material Science Applications
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